2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride - 2126177-11-3

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

Catalog Number: EVT-2996065
CAS Number: 2126177-11-3
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diazepane derivatives, particularly those containing the "2-(1,4-Diazepan-1-yl)-N-methylacetamide" moiety, have emerged as promising compounds in medicinal chemistry. These compounds are primarily investigated for their potential as positive inotropic agents, meaning they can increase the force of heart muscle contractions [, , ].

Synthesis Analysis
  • Alkylation: Introducing a substituted benzyl group to the diazepane nitrogen [, ].
  • Amide Formation: Coupling the diazepane moiety with various carboxylic acids, often containing heterocyclic rings like triazoloquinoline [, ] or benzothiazepine [].
Applications

The primary application explored for these diazepane derivatives is their potential use as positive inotropic agents [, ]. This is based on their ability to increase the force of heart muscle contractions in isolated rabbit heart preparations [, ].

  • Congestive Heart Failure: Compounds demonstrating positive inotropic activity could potentially be developed into treatments for heart failure, improving the heart's pumping ability [, ].
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Conducting systematic SAR studies will be crucial to identify the structural features responsible for the positive inotropic activity and optimize the potency and selectivity of these compounds [, ].

2-(4-(4-(2-Chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide

  • Compound Description: This compound exhibited significant positive inotropic activity in an in vitro study using isolated rabbit-heart preparations. It demonstrated a 6.79 ± 0.18% increase in stroke volume at a concentration of 1×10–5 M, surpassing the standard drug Milrinone (1.67 ± 0.64% increase). []
  • Relevance: This compound shares a core structure with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride: the 2-(1,4-diazepan-1-yl)acetamide moiety. The presence of this shared structure suggests potential similarities in their biological activities and pharmacological profiles. []

2-(4-(4-Methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (6m)

  • Compound Description: This derivative displayed notable positive inotropic activity, enhancing stroke volume by 8.38 ± 0.16% at 3 × 10−5 M in isolated rabbit heart preparations, compared to milrinone's 2.45 ± 0.06% increase. []
  • Relevance: This compound, similar to 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, features the 2-(1,4-diazepan-1-yl)acetamide moiety. The shared substructure suggests potential similarities in their interactions with biological targets and pharmacological effects. []

2-(4-Substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-phenyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

  • Compound Description: This series of compounds was synthesized and evaluated for positive inotropic activity. Several compounds within this series showed promising results compared to the standard drug milrinone. [] []
  • Relevance: These compounds are structurally analogous to 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, sharing the 2-(1,4-diazepan-1-yl)acetamide core structure. This structural similarity suggests that they might exhibit similar pharmacological properties and biological activities. [] []

2-(4-Substitutedbenzyl-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

  • Compound Description: Researchers synthesized and assessed this series of compounds for their positive inotropic effects. They discovered that some of these derivatives exhibited favorable activity when compared to milrinone, a standard drug. []
  • Relevance: This series features the 2-(1,4-diazepan-1-yl)acetamide core, a structural element also present in 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. This common structural motif indicates a potential for shared biological targets and pharmacological activities. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Darexaban is a potent and orally available factor Xa inhibitor discovered through structural optimization of a high-throughput screening hit. It demonstrates favorable pharmacokinetic properties and is currently under clinical development for thromboembolic diseases. []
  • Relevance: This compound shares the 1,4-diazepane ring system with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. While the core structures differ, the presence of this shared ring system suggests a potential for overlapping biological activities and pharmacological profiles. []

6-chloro-N-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine

  • Compound Description: Identified as a 5-HT3 receptor hit fragment, this compound served as a starting point for developing a series of (iso)quinoline and quinazoline derivatives with high affinity for the 5-HT3 receptor. [] []
  • Relevance: Both this compound and 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride contain the 1,4-diazepane ring system, indicating a potential for shared chemical and biological properties. Despite differences in their core structures, the presence of this common ring system suggests a possible overlap in their pharmacological profiles. [] []

6-methoxy-8-(4-methyl-1,4-diazepan-1-yl)-N-(4-morpholinophen-yl)-4-oxo-1,4-dihydroquinoline-2-carboxamide

  • Compound Description: This quinolone derivative, developed by AstraZeneca, exhibits potent 5HT1B antagonist activity. []
  • Relevance: This compound, like 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, incorporates the 1,4-diazepane ring system. Despite having different core structures, the shared ring system suggests a potential for similar pharmacological activities and biological profiles. []

(S)-(-)-4-[(4-fluoroisoquinolin-5-yl)sulfonyl]-3-methyl-1,4-diazepan-1-ium chloride

  • Compound Description: This compound is a derivative of 4-fluoro-5-sulfonylisoquinoline and exhibits structural features indicative of steric effects influencing its molecular conformation. []
  • Relevance: This compound and 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride share the 1,4-diazepane ring system. Though their core structures differ, the common ring system suggests potential similarities in their chemical properties and potential biological activities. []
  • Compound Description: PS200981 is a p38 kinase inhibitor identified through high-throughput screening. It shows potency against p38α and p38β isoforms, inhibiting LPS-induced TNF production in human monocytes and mice. Its activity highlights the importance of the 3-amino-4-methylbenzamide synthon for p38 inhibition. []
  • Relevance: This compound shares the 1,4-diazepane ring system with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride. Although their core structures differ significantly, the presence of this common ring system suggests a potential for overlapping pharmacological effects and interactions with biological targets. []

N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050)

  • Compound Description: CHMFL-ALK/EGFR-050 is a potent ALK/EGFR dual kinase inhibitor designed to overcome drug resistance in NSCLC. It exhibits activity against various ALK/EGFR associated drug-resistant mutants. []
  • Relevance: Both CHMFL-ALK/EGFR-050 and 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride incorporate the 1,4-diazepane ring system. Despite differences in their core structures, the shared ring system suggests potential similarities in their interactions with biological targets and pharmacological profiles. []

2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives

  • Compound Description: This series of non-peptidic small molecules was designed as potential falcipain-2 inhibitors. They were designed based on the pharmacophoric requirements of falcipain-2 inhibitors and adhering to Lipinski's Rule of Five for improved pharmacokinetic profiles. [] []
  • Relevance: These compounds share the 2-(1,4-diazepan-1-yl)-N-phenylacetamide core structure with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, suggesting potential similarities in their biological activities, pharmacological profiles, and interactions with biological targets. The close structural resemblance implies that these compounds might exhibit comparable pharmacological properties. [] []
  • Compound Description: This compound acts as a selective antagonist of the histamine H4 receptor and shows promise for treating and preventing symptoms associated with vestibular disorders. Its selectivity for the H4 receptor over the H3 receptor is a key characteristic. []
  • Relevance: While this compound doesn't share the core structure with 2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, it's included due to its presence within a broader research context focusing on compounds containing cyclic amine moieties, including diazepane derivatives. This inclusion highlights the exploration of diverse chemical structures containing cyclic amines for potential therapeutic applications. []

Properties

CAS Number

2126177-11-3

Product Name

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

IUPAC Name

2-(1,4-diazepan-1-yl)-N-methylacetamide;dihydrochloride

Molecular Formula

C8H19Cl2N3O

Molecular Weight

244.16

InChI

InChI=1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H

InChI Key

HIPJVKPNKGJQLO-UHFFFAOYSA-N

SMILES

CNC(=O)CN1CCCNCC1.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.